molecular formula C6H8INO B15358534 3-Iodobicyclo[1.1.1]pentane-1-carboxamide

3-Iodobicyclo[1.1.1]pentane-1-carboxamide

Katalognummer: B15358534
Molekulargewicht: 237.04 g/mol
InChI-Schlüssel: BCMDEIMARIKYPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodobicyclo[1.1.1]pentane-1-carboxamide (CAS: 2940953-35-3) is a bicyclic compound characterized by its strained [1.1.1]pentane scaffold and an iodine substituent at the 3-position. This structure confers unique reactivity, making it a valuable intermediate in medicinal chemistry and materials science. The compound is synthesized via coupling reactions between 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid (1b) and amines, typically using HATU/DIPEA in dichloromethane (DCM) . Its rigid geometry and iodine’s role as a leaving group enable diverse functionalizations, such as nucleophilic substitutions and cross-coupling reactions .

Eigenschaften

Molekularformel

C6H8INO

Molekulargewicht

237.04 g/mol

IUPAC-Name

3-iodobicyclo[1.1.1]pentane-1-carboxamide

InChI

InChI=1S/C6H8INO/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2,(H2,8,9)

InChI-Schlüssel

BCMDEIMARIKYPQ-UHFFFAOYSA-N

Kanonische SMILES

C1C2(CC1(C2)I)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodobicyclo[1.1.1]pentane-1-carboxamide typically involves the iodination of bicyclo[1.1.1]pentane derivatives. One common method includes the reaction of bicyclo[1.1.1]pentane-1-carboxamide with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow iodination processes. These methods ensure consistent quality and higher yields, making the compound more accessible for large-scale applications.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Iodobicyclo[1.1.1]pentane-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Wissenschaftliche Forschungsanwendungen

3-Iodobicyclo[1.1.1]pentane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism by which 3-Iodobicyclo[1.1.1]pentane-1-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds, further stabilizing interactions with biological molecules. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research.

Vergleich Mit ähnlichen Verbindungen

3-Fluorobicyclo[1.1.1]pentane-1-carboxamide

  • Synthesis : Unlike the iodinated analog, fluorinated derivatives are prepared via radical fluorination or direct substitution .
  • Reactivity : The C–F bond is less labile than C–I, limiting its utility in nucleophilic substitutions. However, fluorine’s electronegativity enhances metabolic stability, making it favorable in drug design .
  • Physical Properties : The molecular weight of 3-fluorobicyclo[1.1.1]pentane-1-carboxamide (CAS: 146038-55-3) is lower (~169.15 g/mol) compared to the iodinated derivative (334.03 g/mol) .

3-Bromobicyclo[1.1.1]pentane-1-carboxamide

  • Synthesis : Brominated analogs (e.g., 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, CAS: 2742661-04-5) are synthesized via bromination of methyl esters or direct radical pathways .
  • Applications : Bromine’s intermediate leaving-group ability balances reactivity and stability, enabling use in Suzuki-Miyaura couplings .

Carboxamide Derivatives with Varied Amine Substituents

The reactivity and yield of 3-iodobicyclo[1.1.1]pentane-1-carboxamide derivatives depend on the amine used in the coupling reaction (Table 1):

Table 1. Comparison of 3-Iodobicyclo[1.1.1]pentane-1-carboxamide Derivatives

Compound Amine Used Yield Molecular Formula Molecular Weight Key NMR Shifts (¹H/¹³C) Source
2a Adamantan-1-amine 90% C₁₆H₂₃INO 372.08 1H: 2.50 (s, 6H); 13C: 165.5
2h Isopropylamine 73% C₉H₁₅INO 280.02 1H: 1.14 (d, 6H); 13C: 165.5
2s 4,4-Difluorocyclohexanamine 82% C₁₂H₁₇F₂INO₂ 352.07 1H: 1.54–1.43 (m, 2H)
2r 4-Aminocyclohexanone 86% C₁₂H₁₇INO₂ 334.03 1H: 2.52 (s, 6H); 13C: 165.5
  • Trends : Bulky amines (e.g., adamantan-1-amine) achieve higher yields (90%) due to reduced steric hindrance in the bicyclic core . Electron-withdrawing groups (e.g., difluoro in 2s) marginally decrease yields but enhance solubility .

Ester and Carboxylic Acid Derivatives

Methyl 3-Iodobicyclo[1.1.1]pentane-1-carboxylate

  • Synthesis : Prepared via esterification of 1b, yielding a precursor for further transformations .
  • Applications : Esters are more lipophilic than carboxamides, favoring membrane permeability in bioactive molecules .

3-Iodobicyclo[1.1.1]pentane-1-carboxylic Acid (1b)

  • Synthesis : Hydrolysis of methyl esters with H₂SO₄ yields 1b in 40% yield, lower than amide derivatives due to side reactions .
  • Utility : The free carboxylic acid serves as a versatile intermediate for amide couplings and metal-catalyzed reactions .

Functionalization Potential and Comparative Reactivity

  • Nucleophilic Substitution : The C–I bond in 3-iodobicyclo[1.1.1]pentane-1-carboxamide undergoes efficient SN2 reactions with nucleophiles (e.g., potassium phthalimide, 30% yield) , whereas fluorinated analogs are inert under similar conditions .
  • Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki) with aryl boronic acids are feasible for iodinated derivatives but require harsher conditions for brominated analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.